molecular formula C7H6ClN3 B1603186 4-Chloro-1H-benzo[d]imidazol-2-amine CAS No. 701-14-4

4-Chloro-1H-benzo[d]imidazol-2-amine

Cat. No. B1603186
CAS RN: 701-14-4
M. Wt: 167.59 g/mol
InChI Key: WDGDTHWKGHBYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-benzo[d]imidazol-2-amine, commonly known as Cl-BIM, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound that consists of a benzimidazole ring with a chlorine substituent at the 4-position. Cl-BIM has been studied extensively due to its interesting biological properties and its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

Application in Pseudomonas aeruginosa Infections Treatment

  • Summary of the Application : “4-Chloro-1H-benzo[d]imidazol-2-amine” is used in the synthesis of PqsR inhibitors, which are used as adjuvant therapy for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials . Targeting quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a potent PqsR antagonist, which inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of the antagonist .
  • Results or Outcomes : The antagonist showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Application in Drug Development

  • Summary of the Application : Imidazole is a key component in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
  • Methods of Application or Experimental Procedures : The synthesis of imidazole and its derived products involves various synthetic routes . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Results or Outcomes : The development of these drugs has led to significant advancements in the treatment of various diseases .

Application in Organic Ligands and Functional Materials

  • Summary of the Application : Benzimidazoles, which include “4-Chloro-1H-benzo[d]imidazol-2-amine”, are used as organic ligands . They are also used in the creation of functional materials .
  • Methods of Application or Experimental Procedures : The synthesis of benzimidazoles involves various chemical reactions . These compounds are then used in the creation of organic ligands and functional materials .
  • Results or Outcomes : The creation of these organic ligands and functional materials has led to advancements in various fields, including photophysical properties and photoelectric properties .

Application in Anti-microbial Activity

  • Summary of the Application : Some benzimidazoles, including “4-Chloro-1H-benzo[d]imidazol-2-amine”, have been found to have anti-microbial activity .
  • Methods of Application or Experimental Procedures : These compounds are synthesized and then tested for their anti-microbial activity .
  • Results or Outcomes : The results of these tests have shown that some benzimidazoles can be effective anti-bacterial and anti-fungal agents .

Safety And Hazards

Low toxicity by ingestion. When heated to decomposition, it emits toxic vapors of NOx .

Future Directions

Research on imidazole derivatives continues to explore their pharmacological activities and synthetic routes. Investigating their potential applications in drug therapy and addressing antimicrobial resistance remains crucial .

properties

IUPAC Name

4-chloro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGDTHWKGHBYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597421
Record name 4-Chloro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-benzo[d]imidazol-2-amine

CAS RN

701-14-4
Record name 4-Chloro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-14-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyanogen bromide was added to a solution of 3-chlorobenzene-1,2-diamine (0.81 g, 0.570 mmol) in acetonitrile (10 mL) and water (2 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 14 hours. The reaction was quenched with saturated aqueous sodium hydrogen carbonate (50 ml) and shaken. The resulting solid was filtered off, was washed with water and dried at reduced pressure to 0.49 g of 4-chloro-1H-benzo[d]imidazol-2-amine (yield, 49%). MS (EI): 168 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 4
4-Chloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 5
4-Chloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 6
4-Chloro-1H-benzo[d]imidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.